![molecular formula C14H13BrN2 B2377989 7-苄基-1H-吡咯并[2,3-b]吡啶-7-鎓溴化物 CAS No. 75614-71-0](/img/structure/B2377989.png)

7-苄基-1H-吡咯并[2,3-b]吡啶-7-鎓溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

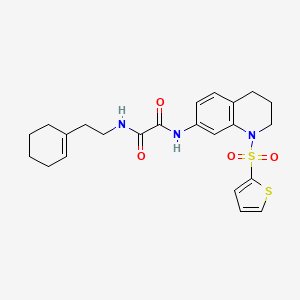

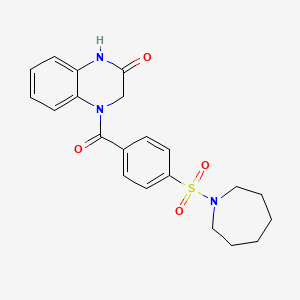

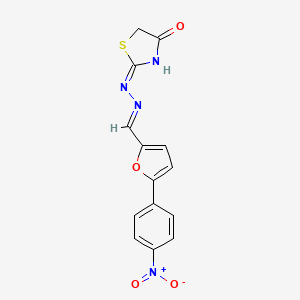

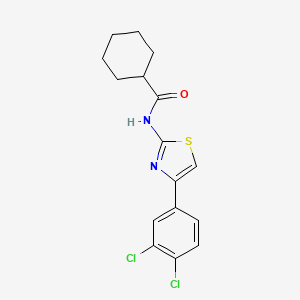

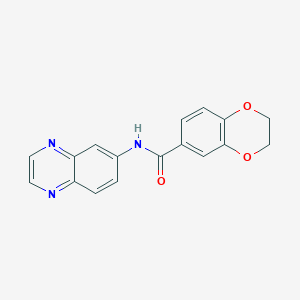

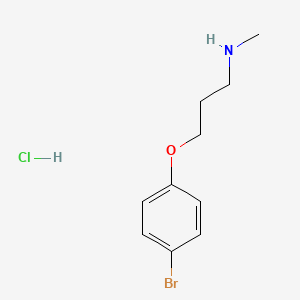

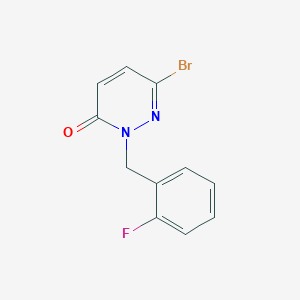

“7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” is a chemical compound with the molecular formula C14H13BrN2 . It has a molecular weight of 289.18 .

Molecular Structure Analysis

The molecular structure of “7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” can be represented by the SMILES notation:c1ccc(cc1)C[n+]2cccc3c2[nH]cc3.[Br-] . Physical and Chemical Properties Analysis

The boiling point and other physical and chemical properties of “7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” are not provided in the available resources .科学研究应用

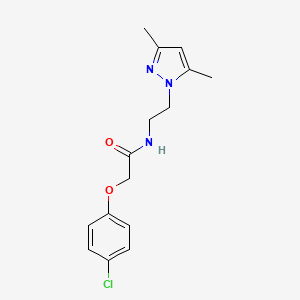

FGFR抑制

成纤维细胞生长因子受体 (FGFR) 信号通路异常活化在各种肿瘤中起着至关重要的作用。研究人员已经探索了 1H-吡咯并[2,3-b]吡啶衍生物作为有效的 FGFR 抑制剂。其中,化合物 4h 表现出显著的 FGFR 抑制活性,其对 FGFR1-4 的 IC50 值分别为 7、9、25 和 712 nM。 除了抑制 FGFR,4h 还抑制乳腺癌细胞增殖,诱导凋亡并抑制迁移和侵袭 .

药物开发

1H-吡咯并[2,3-b]吡啶骨架作为设计新型 FGFR 抑制剂的铰链结合剂。研究人员已经采用基于结构的设计策略来创建具有潜在治疗应用的简明化学类型。 这些努力旨在开发用于后续优化的先导化合物 .

生物医学应用

虽然关于 7-苄基-1H-吡咯并[2,3-b]吡啶-7-鎓溴化物的具体研究有限,但相关的吡唑并[3,4-b]吡啶已显示出前景。一些衍生物处于不同的研究阶段,包括实验阶段和研究阶段。 这些化合物可能在药物开发和疾病治疗中应用 .

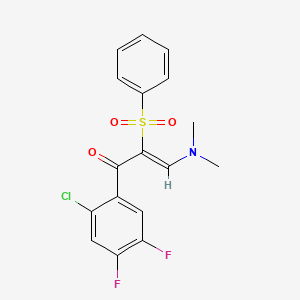

巴豆酸衍生物

虽然与 7-苄基-1H-吡咯并[2,3-b]吡啶-7-鎓溴化物没有直接关系,但巴豆酸的多种衍生物已显示出生物活性。 例如,巴豆酰胺作为蛋白激酶抑制剂,而 3,4-二芳基环丁烯-1,2-二酮则表现出抗增殖特性 .

化学性质

7-苄基-1H-吡咯并[2,3-b]吡啶-7-鎓溴化物是一种具有特定结构特征的化合物。 其性质,例如分子量、溶解度和稳定性,使其具有潜在的应用价值 .

分析技术

研究人员采用各种分析方法,包括核磁共振 (NMR)、高效液相色谱 (HPLC) 和液相色谱-质谱联用 (LC-MS),来表征和研究这种化合物 .

作用机制

Target of Action

It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .

Biochemical Pathways

This pathway, when abnormally activated, is associated with the progression and development of several cancers .

Pharmacokinetics

The low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, suggests they may have beneficial pharmacokinetic properties .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit breast cancer cell proliferation and induce apoptosis .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type and stage of cancer, the patient’s overall health and genetic makeup, and the presence of other medications .

属性

IUPAC Name |

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJLTWWUZMHZGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)